
2-chloro-N-(oxan-4-ylmethyl)acetamide
Übersicht
Beschreibung
2-Chloro-N-(oxan-4-ylmethyl)acetamide, also known as 2-CM, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a molar mass of 175.58 g/mol. 2-CM is a chiral molecule, meaning that it has two possible configurations, and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
2-chloro-N-(oxan-4-ylmethyl)acetamide, though not directly mentioned in the available literature, is structurally similar to various acetamide derivatives that have been synthesized and studied for their potential applications in medicine and material science. For instance, derivatives of acetamide have been synthesized for anticancer activities. Compounds like 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared and showed potent and selective cytotoxic effects against certain leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Similarly, 2-(substituted)-N-(4-oxo-2-arylquinazolin-3(3H)-yl)acetamides exhibited promising analgesic and anti-inflammatory activities (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015). These findings suggest that acetamide derivatives, including potentially 2-chloro-N-(oxan-4-ylmethyl)acetamide, could be pivotal in pharmaceutical research, especially in developing novel therapeutic agents.
Antibacterial Applications
Several acetamide derivatives have also been evaluated for their antibacterial activities. For instance, 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and similar compounds showed moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential in tackling bacterial infections (Desai, Shah, Bhavsar, & Saxena, 2008).
Material Science and Catalysis
Acetamide derivatives have also found applications in material science. Tetradentate ligands like 2-chloro-2-(2-mercaptoethylthio)-N-(pyridin-2-ylmethyl)acetamide have been synthesized and used to form complexes with various metals, showing diverse geometrical structures. These complexes, studied through spectral studies and other techniques, have potential applications in catalysis and material chemistry (Al-jeboori, Al-Tawel, & Ahmad, 2010).
Eigenschaften
IUPAC Name |
2-chloro-N-(oxan-4-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-5-8(11)10-6-7-1-3-12-4-2-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRYRZWIVPYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1468987.png)

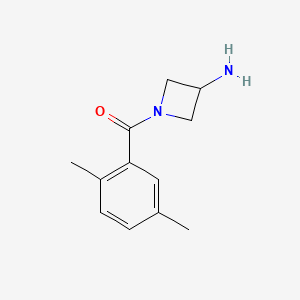
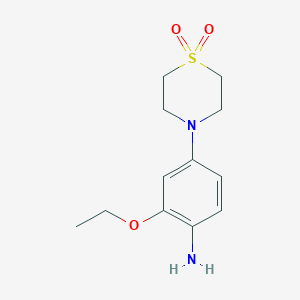
![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)


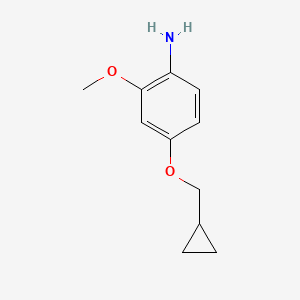
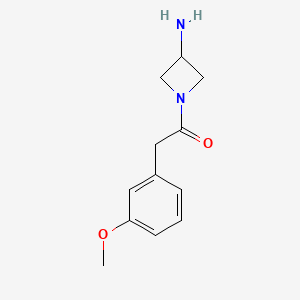
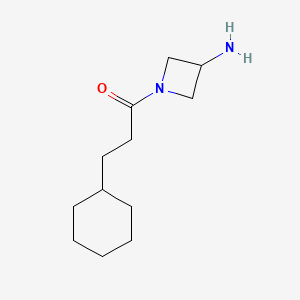

![3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1469005.png)
![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)
